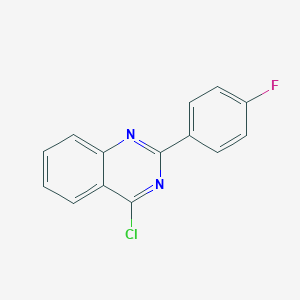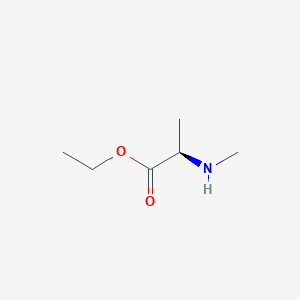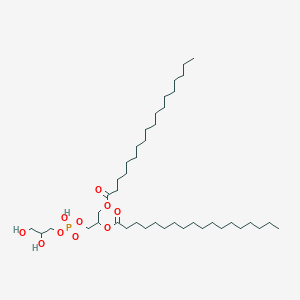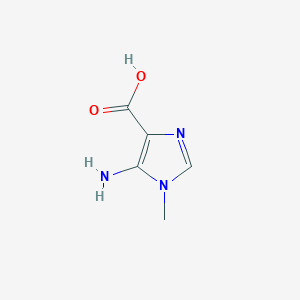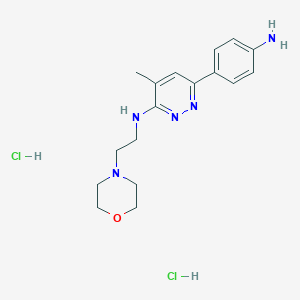
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound that has significant importance in scientific research. It is commonly known as MPA or Metapramine. This chemical compound has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. The purpose of
Mécanisme D'action
The mechanism of action of MPA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and anxiety. MPA also acts as an antagonist at the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure.
Effets Biochimiques Et Physiologiques
MPA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with an improvement in mood and a reduction in anxiety. MPA has also been found to reduce the levels of cortisol, which is a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well documented. However, one of the limitations of using MPA is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of MPA in scientific research. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of MPA. Another potential area of research is the development of new drugs that target the alpha-1 adrenergic receptor. Additionally, MPA could be used as a tool to study the role of serotonin and norepinephrine in the regulation of mood and anxiety.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate, or MPA, is a chemical compound that has significant importance in scientific research. It has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. MPA has antidepressant, anxiolytic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of depression, anxiety disorders, and epilepsy. The future directions for the use of MPA in scientific research include the development of new drugs based on its structure and the study of its role in the regulation of mood and anxiety.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 4-methyl-3-pyridazineamine with 4-aminobenzonitrile in the presence of morpholine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization. The dihydrochloride salt of MPA is obtained by treating the free base with hydrochloric acid. The final product is obtained as a hydrate, which is a crystalline solid.
Applications De Recherche Scientifique
MPA has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have antidepressant and anxiolytic properties, making it a potential therapeutic agent for the treatment of depression and anxiety disorders. MPA has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propriétés
Numéro CAS |
118269-96-8 |
|---|---|
Nom du produit |
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate |
Formule moléculaire |
C17H25Cl2N5O |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11,18H2,1H3,(H,19,21);2*1H |
Clé InChI |
GPVRKTZILCJOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
Autres numéros CAS |
118269-96-8 |
Synonymes |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



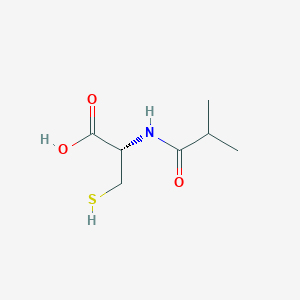
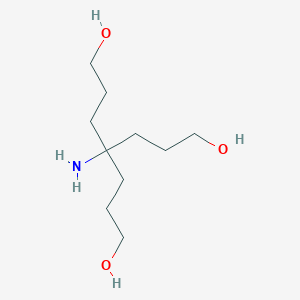
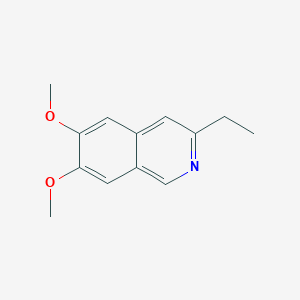
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
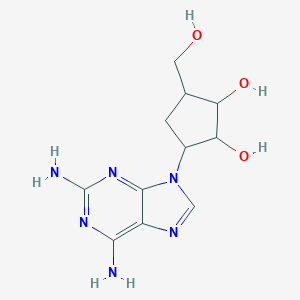

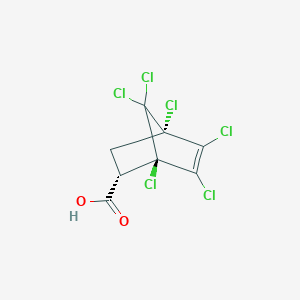

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
